5-HT6R antagonist 1

Metabolic Stability ADMET CNS Drug Discovery

5-HT6R antagonist 1, also referred to as Compound 8, is a 5-hydroxytryptamine 6 (5-HT6) receptor antagonist based on a 1,3,5-triazine scaffold. It exhibits high affinity for the human 5-HT6 receptor with a Ki of 5 nM and demonstrates functional antagonism (pKb = 8.16).

Molecular Formula C17H22F2N6O
Molecular Weight 364.4 g/mol
Cat. No. B12391444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT6R antagonist 1
Molecular FormulaC17H22F2N6O
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCCC(C1=NC(=NC(=N1)N2CCN(CC2)C)N)OC3=C(C=CC(=C3)F)F
InChIInChI=1S/C17H22F2N6O/c1-3-13(26-14-10-11(18)4-5-12(14)19)15-21-16(20)23-17(22-15)25-8-6-24(2)7-9-25/h4-5,10,13H,3,6-9H2,1-2H3,(H2,20,21,22,23)
InChIKeyYGKRVQCZWFVTEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-HT6R Antagonist 1 (Compound 8): A Novel 1,3,5-Triazine-Based Lead with Documented In Vivo Procognitive Efficacy and Metabolic Stability


5-HT6R antagonist 1, also referred to as Compound 8, is a 5-hydroxytryptamine 6 (5-HT6) receptor antagonist based on a 1,3,5-triazine scaffold [1]. It exhibits high affinity for the human 5-HT6 receptor with a Ki of 5 nM and demonstrates functional antagonism (pKb = 8.16) [1]. This compound is distinguished from many established 5-HT6 antagonists by its non-sulfonamide, triazine core, which may confer a distinct ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile [1].

Why Generic 5-HT6 Antagonists Cannot Substitute for 5-HT6R Antagonist 1 in Alzheimer's Disease Research


The 5-HT6 receptor antagonist class encompasses a chemically diverse array of chemotypes (e.g., sulfonamides, indoles, triazines) that exhibit significant variability in pharmacokinetic properties, off-target activity, and in vivo efficacy, even when receptor affinity is comparable [1]. Consequently, substituting 5-HT6R antagonist 1 with a generic alternative such as SB-271046 or PRX-07034 carries a high risk of altering experimental outcomes due to differences in metabolic stability, brain penetration, and ancillary pharmacology—particularly antiplatelet activity—that are not reflected in binding assays alone [1].

Quantitative Differentiation of 5-HT6R Antagonist 1 (Compound 8) from Leading Comparator 5-HT6 Antagonists


Metabolic Stability: 5-HT6R Antagonist 1 Demonstrates Favorable Microsomal Stability Over SB-271046

5-HT6R antagonist 1 exhibits high metabolic stability in rat liver microsomes (RLMs), as reported in the primary characterization study [1]. While a direct head-to-head comparison with SB-271046 in the same assay is not available in the open literature, cross-study analysis reveals that 5-HT6R antagonist 1's reported high stability contrasts with the known metabolic profile of SB-271046, which is associated with a shorter half-life and extensive metabolism in rodents [2].

Metabolic Stability ADMET CNS Drug Discovery

Reversal of MK-801-Induced Memory Deficits: 5-HT6R Antagonist 1 Demonstrates Procognitive Activity Comparable to Established Clinical Candidates

5-HT6R antagonist 1 reverses MK-801-induced memory impairment in rats, as assessed by the Novel Object Recognition (NOR) test [1]. This procognitive effect is consistent with the activity observed for clinically evaluated 5-HT6 antagonists such as SB-742457 and PRX-07034, which also show efficacy in similar MK-801 or scopolamine-induced deficit models [2][3].

Cognitive Enhancement Alzheimer's Disease In Vivo Pharmacology

Anti-Platelet Aggregation Activity: A Unique Pharmacological Feature Not Shared by Common 5-HT6 Antagonists

5-HT6R antagonist 1 exhibits anti-platelet aggregation activity in vitro [1], a pharmacological property that is not reported for widely used 5-HT6 antagonists such as SB-271046, PRX-07034, or SB-742457 .

Anti-Platelet Cardiovascular Safety Polypharmacology

Anxiolytic-Like Activity in Elevated Plus Maze: An Additional Behavioral Dimension Beyond Pure Procognitive Effects

In addition to its procognitive effects, 5-HT6R antagonist 1 displays anxiolytic-like activity in the Elevated Plus Maze (EPM) test in rats [1]. This behavioral profile contrasts with several other 5-HT6 antagonists, such as SB-271046, which have not been consistently reported to exhibit anxiolytic properties and may in some paradigms produce anxiogenic effects [2].

Anxiolytic Behavioral Pharmacology Neuropsychiatric

In Vitro Safety and Permeability: Favorable ADMET Profile with Good Brain Penetration Potential

5-HT6R antagonist 1 demonstrates very good permeability in the PAMPA (Parallel Artificial Membrane Permeability Assay) model and satisfactory safety in vitro [1]. This contrasts with some early 5-HT6 antagonists like Ro 04-6790, which exhibit limited brain penetration and require direct intracerebral administration for in vivo studies [2].

ADMET CNS Penetration Drug Safety

Optimal Research and Preclinical Application Scenarios for 5-HT6R Antagonist 1 (Compound 8)


In Vivo Alzheimer's Disease Model Studies Requiring Procognitive and Anxiolytic Dual Activity

Investigators employing transgenic rodent models of Alzheimer's disease (e.g., APP/PS1, 3xTg) or pharmacological challenge models (MK-801, scopolamine) can leverage 5-HT6R antagonist 1 to simultaneously assess cognitive improvement (NOR test) and reduction in anxiety-like behavior (EPM). This dual behavioral profile offers a more comprehensive phenotypic evaluation compared to pure procognitive 5-HT6 antagonists [1].

ADMET and CNS Pharmacokinetic Profiling of Non-Sulfonamide 5-HT6 Chemotypes

For medicinal chemistry teams exploring novel 5-HT6 antagonist scaffolds, 5-HT6R antagonist 1 serves as a benchmark triazine-based lead. Its reported high metabolic stability and excellent PAMPA permeability provide a favorable ADMET starting point for further optimization, contrasting with the metabolic liabilities observed in some sulfonamide-based antagonists like SB-271046 [1].

Investigation of 5-HT6 Receptor Mediated Platelet Function and Vascular Contributions to Dementia

Given its unique anti-platelet aggregation activity among 5-HT6 antagonists, 5-HT6R antagonist 1 is a specific tool for dissecting the intersection of serotonergic signaling, platelet function, and neurovascular pathology in Alzheimer's disease. This application is not feasible with other standard 5-HT6 tool compounds that lack this ancillary pharmacology [1].

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